Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate
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Overview
Description
Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a fused pyrazole and pyridine ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in the development of fluorescent probes for bioimaging applications . In the industry, it finds applications in the production of materials with specific photophysical properties, such as organic light-emitting devices and chemosensors .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar fused ring structure but differ in the specific arrangement and types of atoms within the rings. For example, pyrazolo[1,5-a]pyrimidines contain a pyrimidine ring instead of a pyridine ring, which can result in different chemical properties and biological activities . The uniqueness of this compound lies in its specific ring structure and the presence of the methanamine group, which contributes to its distinctive reactivity and applications.
Properties
IUPAC Name |
oxalic acid;pyrazolo[1,5-a]pyridin-7-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.C2H2O4/c9-6-8-3-1-2-7-4-5-10-11(7)8;3-1(4)2(5)6/h1-5H,6,9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMYLSHJZFZUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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